Gelsevirine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ゲルセビリンは、植物のゲルセミウム・エレガンスに含まれる天然のインドールアルカロイドです。 この化合物は、強力な抗不安作用と、体の免疫応答において細菌DNAに対する重要な役割を果たすSTING(インターフェロン遺伝子の刺激因子)経路の特異的阻害剤としての役割から、注目を集めています。 .

準備方法

合成経路と反応条件

ゲルセビリンの合成には、植物のゲルセミウム・エレガンスからの抽出を起点とするいくつかのステップが含まれます。このプロセスには通常、以下が含まれます。

抽出: 植物材料を溶媒抽出にかけ、アルカロイドを単離します。

工業生産方法

ゲルセビリンの工業生産は、合成の複雑さと広範な精製の必要性のために、まだ初期段階にあります。 現在の方法は、天然抽出プロセスに大きく依存しており、その後、工業用クロマトグラフィー技術を使用してスケールアップされています。 .

化学反応の分析

反応の種類

ゲルセビリンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ゲルセビリンは酸化されて、様々な酸化誘導体に変換されます。

還元: 還元反応は、ゲルセビリンに存在する官能基を変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、様々な酸化および還元されたゲルセビリン誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります。 .

科学研究への応用

ゲルセビリンは、幅広い科学研究への応用があります。

化学: インドールアルカロイドの合成と反応の研究のためのモデル化合物として使用されています。

生物学: STING経路の調節における役割とその免疫応答への影響について調査されています。

医学: 抗不安剤としての可能性と、敗血症や神経炎症などの疾患における治療効果について調査されています。

科学的研究の応用

Gelsevirine: Applications in Scientific Research

This compound (GS) is an alkaloid derived from Gelsemium elegans Benth, a traditional Chinese herb known for its analgesic, anti-inflammatory, and anxiolytic properties . Recent studies have highlighted this compound's potential as a therapeutic agent, particularly for its anti-inflammatory and immunomodulatory effects .

Sepsis Treatment

Inhibition of STING-Mediated Inflammation

this compound has been identified as a specific inhibitor of the stimulator of interferon genes (STING) pathway . The STING pathway is crucial in triggering inflammatory responses during sepsis, a life-threatening condition characterized by uncontrolled inflammation and organ failure . this compound's mechanism of action involves binding to the cyclic dinucleotide (CDN)-binding pocket of STING, inhibiting STING dimerization and subsequent activation . Additionally, it induces K48-linked STING ubiquitination and degradation, likely by upregulating and recruiting TRIM21 .

In vivo Studies

In a mouse model of cecal ligation and puncture (CLP)-induced sepsis, postoperative administration of this compound significantly extended the survival period and mitigated acute organ damage . Specifically, this compound treatment (10 or 20 mg/kg) in mice 5 hours after CLP surgery increased the survival rate compared to untreated septic mice . this compound also reduced lung injury scores, as evidenced by decreased lung wet-to-dry (D/W) ratios and total protein concentrations in bronchoalveolar lavage fluid (BALF) . Furthermore, this compound dose-dependently reduced the levels of IL-6 and TNF-α in serum and BALF, and downregulated mRNA expression of Il6 and Tnf in the lungs . this compound treatment also reduced levels of blood urea nitrogen (BUN), creatinine, aspartate aminotransferase (AST), and alanine aminotransferase (ALT) in CLP mice .

| Measurement | Effect of this compound Treatment |

|---|---|

| Survival Rate | Dose-dependently increased in CLP mice |

| Lung Injury Score | Reduced |

| Lung Wet-to-Dry (D/W) Ratio | Dose-dependently decreased |

| Total Protein in BALF | Dose-dependently decreased |

| Serum IL-6 and TNF-α Levels | Dose-dependently reduced |

| BALF IL-6 and TNF-α Levels | Dose-dependently reduced |

| Lung Il6 and Tnf mRNA Expression | Downregulated |

| Blood Urea Nitrogen (BUN) | Reduced |

| Creatinine Level | Reduced |

| Aspartate Aminotransferase (AST) | Reduced |

| Alanine Aminotransferase (ALT) | Reduced |

Anti-inflammatory Applications

Attenuation of Inflammatory Cytokine Induction

this compound potently inhibits interferon and inflammatory cytokine induction in macrophages exposed to STING agonists like 2'3'-cGAMP, IFN stimulatory DNA (ISD), and poly(dA:dT) . This suggests its potential use in managing inflammatory conditions beyond sepsis. In vitro studies have indicated that this compound treatment can mitigate IL-1β-induced inflammatory responses and degeneration in cultured cells .

Other Potential Applications

Traditional Chinese Medicine

Gelsemium elegans, from which this compound is derived, has been used in traditional Chinese medicine for its analgesic, anti-inflammatory, and anxiolytic effects . However, it is important to note that Gelsemium species are also known for their toxicity, which restricts their internal use . Further research is needed to fully elucidate the molecular mechanisms and potential toxicities associated with this compound and related alkaloids.

Veterinary Medicine

Studies have explored the residue depletion of G. elegans alkaloids in pigs, with the aim of ensuring food safety and human health . this compound, among other alkaloids, has been investigated for its distribution in various pig tissues . The research found that urine and plasma samples could be used to monitor drug residues in edible tissues, providing a non-harmful method of predicting tissue concentrations of these alkaloids .

作用機序

ゲルセビリンは、主にSTING経路の調節を通じてその効果を発揮します。それはSTINGの環状ジヌクレオチド結合ポケットに結合し、その活性化とそれに続くシグナル伝達を阻害します。これにより、インターフェロンと炎症性サイトカインの産生が減少します。 さらに、ゲルセビリンはSTINGのユビキチン化と分解を促進し、免疫応答をさらに抑制します。 .

類似化合物の比較

類似化合物

ゲルセミン: 抗不安作用を持つ、ゲルセミウム・エレガンス由来のもう1つのインドールアルカロイド。

コウミン: 同様の抗不安作用を示し、グリシン受容体も調節します。

独自性

ゲルセビリンは、抗不安剤とSTING経路の特異的阻害剤という二重の役割を持つことから際立っています。

類似化合物との比較

Similar Compounds

Gelsemine: Another indole alkaloid from Gelsemium elegans with anxiolytic properties.

Koumine: Exhibits similar anxiolytic effects and also modulates glycine receptors.

Humantenmine: Less active compared to Gelsevirine but still part of the same alkaloid family.

Uniqueness

This compound stands out due to its dual role as an anxiolytic agent and a specific inhibitor of the STING pathway.

生物活性

Gelsevirine, an indole alkaloid derived from the plant Gelsemium elegans, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the pharmacological effects, mechanisms of action, and metabolic pathways of this compound, supported by relevant data tables and case studies.

Pharmacological Effects

This compound exhibits a range of pharmacological activities, including:

- Anxiolytic Effects : this compound has been shown to alleviate anxiety-like behaviors in animal models. In a study involving chronic unpredictable mild stress (CUMS) mice, this compound administration led to significant improvements in behaviors indicative of anxiety, such as increased exploration in open-field tests and reduced levels of pro-inflammatory cytokines like IL-1β and IL-6 .

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses. It inhibits the activation of the NLRP3 inflammasome pathway, which is critical in the inflammatory response .

- Neuroprotective Effects : this compound's neuroprotective potential has been explored in the context of sepsis-associated encephalopathy. It was found to inhibit pyroptosis in microglia by targeting the STING signaling pathway, thus mitigating acute organ damage and extending survival in sepsis models .

The biological activity of this compound is mediated through several mechanisms:

- Ion Channel Modulation : this compound interacts with glycine receptors (GlyRs) and GABA receptors, exhibiting competitive inhibition. Electrophysiological studies revealed an IC50 value for this compound on GlyRs of approximately 40.6 μM . This interaction is significant for its analgesic and anxiolytic properties.

- STING Pathway Inhibition : this compound acts as a specific inhibitor of the STING pathway, preventing the induction of interferon and inflammatory cytokines in macrophages exposed to STING agonists. This mechanism has implications for its use in treating inflammatory diseases .

Metabolic Pathways

Research into the metabolism of this compound indicates species-specific differences. A study utilizing liver microsomes from humans, pigs, goats, and rats identified multiple metabolites formed during biotransformation. Notably, six metabolites were detected in pig liver microsomes, while human liver microsomes produced five distinct metabolites . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of this compound in clinical settings.

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Model/Study Type | Observations |

|---|---|---|

| Anxiolytic | CUMS-induced mice | Increased exploration; reduced pro-inflammatory cytokines |

| Anti-inflammatory | In vitro macrophage studies | Inhibition of NLRP3 inflammasome activation |

| Neuroprotective | Sepsis model | Reduced pyroptosis; improved survival |

Table 2: Metabolites Identified from this compound

| Species | Metabolite ID | Description |

|---|---|---|

| Human | M1 | N-demethyl-gelsevirine |

| Pig | M2 | N-oxide-gelsevirine |

| Goat | M3 | Hydroxy-gelsevirine |

| Rat | M4 | Other unidentified metabolites |

Case Studies

- Anxiolytic Study : In a controlled experiment with CUMS mice, this compound was administered at varying doses (0.4, 2, and 10 mg/kg). Results showed a dose-dependent reduction in anxiety-like behaviors compared to control groups treated with saline or diazepam .

- Inflammation Model : A study demonstrated that this compound significantly reduced levels of inflammatory markers in macrophages when stimulated with STING agonists. This suggests potential therapeutic applications for autoimmune diseases .

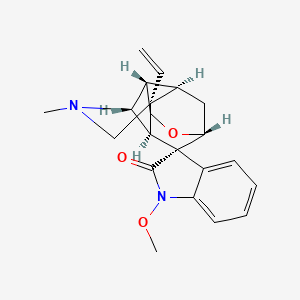

特性

分子式 |

C21H24N2O3 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

(1R,2S,5S,6S,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18-,20-,21-/m0/s1 |

InChIキー |

SSSCMFCWHWCCEH-MTYPYGCKSA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

異性体SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

正規SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。